molecular formula C27H31ClN2O2 B10788366 N-(1-phenethylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide,monohydrochloride CAS No. 2749299-63-4

N-(1-phenethylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide,monohydrochloride

Cat. No.: B10788366
CAS No.: 2749299-63-4
M. Wt: 451.0 g/mol
InChI Key: LZSLSWPIDNHECV-UHFFFAOYSA-N
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Description

Phenoxyacetyl fentanyl (hydrochloride) is a synthetic opioid that is structurally similar to fentanyl, a potent analgesic. It is an analytical reference standard used primarily in research and forensic applications. The compound is regulated as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxyacetyl fentanyl (hydrochloride) involves multiple steps. One common method starts with the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing agent to produce 4-anilinopiperidine. This intermediate is then reacted with phenethyl halide under reflux conditions in a highly alkaline medium to yield 4-anilino-N-phenethylpiperidine. Finally, this compound is reacted with phenoxyacetyl chloride to produce phenoxyacetyl fentanyl, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for phenoxyacetyl fentanyl (hydrochloride) are similar to those used for other fentanyl analogs. These methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The final product is often purified by crystallization and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Phenoxyacetyl fentanyl (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phenoxyacetyl fentanyl derivatives with additional oxygen-containing groups, while reduction reactions may yield simpler analogs with fewer functional groups .

Scientific Research Applications

Phenoxyacetyl fentanyl (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

Phenoxyacetyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This cascade ultimately results in analgesic effects and other opioid-related outcomes. The compound’s high affinity for opioid receptors contributes to its potency and potential for abuse .

Comparison with Similar Compounds

Similar Compounds

Phenoxyacetyl fentanyl (hydrochloride) is part of a broader class of fentanyl analogs, including:

Uniqueness

Phenoxyacetyl fentanyl (hydrochloride) is unique due to its specific phenoxyacetyl group, which influences its pharmacokinetics and receptor binding profile. This structural variation can result in different potency, duration of action, and side effect profiles compared to other fentanyl analogs .

Properties

CAS No.

2749299-63-4

Molecular Formula

C27H31ClN2O2

Molecular Weight

451.0 g/mol

IUPAC Name

2-phenoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C27H30N2O2.ClH/c30-27(22-31-26-14-8-3-9-15-26)29(24-12-6-2-7-13-24)25-17-20-28(21-18-25)19-16-23-10-4-1-5-11-23;/h1-15,25H,16-22H2;1H

InChI Key

LZSLSWPIDNHECV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)COC3=CC=CC=C3)CCC4=CC=CC=C4.Cl

Origin of Product

United States

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